molecular formula C17H15NO4S2 B1426588 Methyl 4-[(3-methyl-1-benzothiophen-2-yl)sulfamoyl]benzoate CAS No. 1104631-31-3

Methyl 4-[(3-methyl-1-benzothiophen-2-yl)sulfamoyl]benzoate

Cat. No. B1426588
M. Wt: 361.4 g/mol
InChI Key: FWKZILRQEFMVRR-UHFFFAOYSA-N
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Description

“Methyl 4-[(3-methyl-1-benzothiophen-2-yl)sulfamoyl]benzoate” is a chemical compound with the CAS Number: 1104631-31-3 . It has a linear formula of C17H15NO4S2 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H15NO4S2/c1-11-14-5-3-4-6-15(14)23-16(11)18-24(20,21)13-9-7-12(8-10-13)17(19)22-2/h3-10,18H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

The molecular weight of “Methyl 4-[(3-methyl-1-benzothiophen-2-yl)sulfamoyl]benzoate” is 361.44 . It is a solid substance .

Scientific Research Applications

Synthesis and Chemical Properties

The compound is recognized for its role as a bioactive precursor in organic synthesis, contributing to the development of compounds with a variety of pharmacological activities including antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. It serves as a versatile substrate in the synthesis of medical products due to its significant role in organic synthesis (Farooq & Ngaini, 2019).

Pharmacological Applications

Pharmacological studies reveal the compound's potential in addressing various health conditions. For example, its derivatives have been found to exhibit diverse biological activities, including but not limited to, vasodilatory, tranquilizer, antidepressant, antihypertensive, and calcium channel blocker effects. This diversity indicates the compound's significant potential in drug research and development (Dighe et al., 2015).

Safety And Hazards

The safety information available indicates that this compound has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

methyl 4-[(3-methyl-1-benzothiophen-2-yl)sulfamoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4S2/c1-11-14-5-3-4-6-15(14)23-16(11)18-24(20,21)13-9-7-12(8-10-13)17(19)22-2/h3-10,18H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWKZILRQEFMVRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=CC=CC=C12)NS(=O)(=O)C3=CC=C(C=C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-[(3-methyl-1-benzothiophen-2-yl)sulfamoyl]benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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